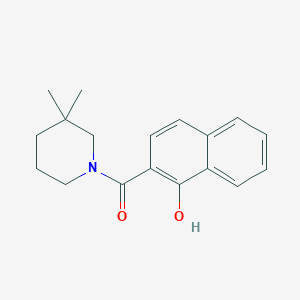
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide (referred to as CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has shown potential in treating autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
CP-690,550 selectively inhibits 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide and its downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. CP-690,550 also inhibits the activation of T cells and B cells by reducing the expression of cytokine receptors on their surface.
Biochemical and physiological effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines, such as IL-10. CP-690,550 also reduces the proliferation of T cells and B cells, as well as their activation and migration.
実験室実験の利点と制限
CP-690,550 has several advantages for use in lab experiments. It has high selectivity for 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which reduces the potential for off-target effects. CP-690,550 also has good oral bioavailability, which makes it suitable for use in animal models. However, CP-690,550 has some limitations, including its short half-life and the potential for immunosuppression, which can increase the risk of infection.
将来の方向性
There are several future directions for the research on CP-690,550. One potential direction is to investigate its potential in treating other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study the long-term safety and efficacy of CP-690,550 in clinical trials. Additionally, there is a need to develop more selective JAK inhibitors that target specific JAK isoforms, which could reduce the risk of side effects. Finally, there is a need to investigate the potential of CP-690,550 in combination with other immunosuppressive agents, which could improve its therapeutic efficacy.
合成法
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-cyano-6-methylpyridine with N-methyl-1H-pyrazole-4-carboxaldehyde to form 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with an amine, such as N-methyl-1H-pyrazole-4-carboxamide, to form CP-690,550. The synthesis of CP-690,550 has been optimized to improve its yield and purity.
科学的研究の応用
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, CP-690,550 reduces the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-17(8-10-6-15-16-7-10)12(18)11-3-2-9(4-13)5-14-11/h2-3,5-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERELXALOADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CNN=C1)C(=O)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B7577875.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol](/img/structure/B7577902.png)
![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)

![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


